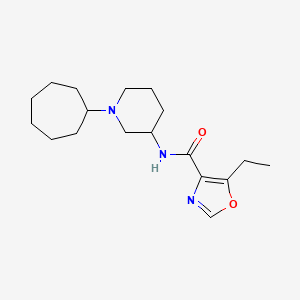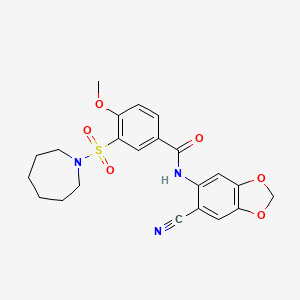![molecular formula C23H20FNO3 B6106892 (2-fluoro-4-biphenylyl)[1-(2-furoyl)-3-piperidinyl]methanone](/img/structure/B6106892.png)
(2-fluoro-4-biphenylyl)[1-(2-furoyl)-3-piperidinyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-fluoro-4-biphenylyl)[1-(2-furoyl)-3-piperidinyl]methanone is a chemical compound that has gained significant attention from researchers due to its potential applications in medicinal chemistry. The compound is a small molecule inhibitor that selectively targets specific enzymes and proteins, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of (2-fluoro-4-biphenylyl)[1-(2-furoyl)-3-piperidinyl]methanone involves the selective inhibition of specific enzymes and proteins that are involved in disease progression. The compound binds to the active site of these enzymes and proteins, preventing them from carrying out their normal functions. This results in the inhibition of disease progression and the potential for therapeutic benefits.
Biochemical and Physiological Effects:
The compound has been shown to have significant biochemical and physiological effects in various disease models. In cancer models, the compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In Alzheimer's disease models, the compound has been shown to reduce beta-amyloid plaque formation and improve cognitive function. In Parkinson's disease models, the compound has been shown to reduce neuroinflammation and improve motor function.
Advantages and Limitations for Lab Experiments
The compound has several advantages for lab experiments, including its high potency and selectivity for specific enzymes and proteins. However, the compound also has limitations, including its low solubility in water and potential toxicity at high doses.
Future Directions
There are several future directions for research on (2-fluoro-4-biphenylyl)[1-(2-furoyl)-3-piperidinyl]methanone. One direction is to optimize the synthesis method to improve yields and purity of the compound. Another direction is to investigate the potential for the compound in the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, research can focus on developing novel formulations of the compound to improve its solubility and bioavailability. Finally, further studies can be conducted to investigate the potential toxicity and safety of the compound.
In conclusion, this compound is a promising compound with potential applications in medicinal chemistry. Its selective inhibition of specific enzymes and proteins makes it a promising candidate for drug development. Further research is needed to optimize its synthesis method, investigate its potential in the treatment of other diseases, and improve its safety and bioavailability.
Synthesis Methods
The synthesis of (2-fluoro-4-biphenylyl)[1-(2-furoyl)-3-piperidinyl]methanone involves a multistep process that requires advanced organic chemistry techniques. The starting materials for the synthesis are fluoro- and biphenyl-substituted benzaldehydes, which are reacted with a furoyl-substituted piperidine to form the final product. The synthesis method has been optimized to ensure high yields and purity of the compound.
Scientific Research Applications
The compound has been extensively studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to selectively inhibit specific enzymes and proteins that are involved in the progression of these diseases, making it a promising candidate for drug development.
properties
IUPAC Name |
(3-fluoro-4-phenylphenyl)-[1-(furan-2-carbonyl)piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FNO3/c24-20-14-17(10-11-19(20)16-6-2-1-3-7-16)22(26)18-8-4-12-25(15-18)23(27)21-9-5-13-28-21/h1-3,5-7,9-11,13-14,18H,4,8,12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDRBJHTXOHMTGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CO2)C(=O)C3=CC(=C(C=C3)C4=CC=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B6106809.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B6106820.png)
![ethyl [1-({5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-2-piperidinyl]acetate](/img/structure/B6106822.png)
![1-[2-(3-methoxybenzyl)-4-morpholinyl]-4-methyl-1-oxo-2-pentanone](/img/structure/B6106827.png)
![3-{[4-(1-piperidinylmethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-(1H-pyrrol-2-ylcarbonyl)piperidine trifluoroacetate](/img/structure/B6106835.png)
![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-[2-(methylthio)ethyl]-2-pyridinamine](/img/structure/B6106858.png)
![5-{[4-(3-methylphenoxy)-1-piperidinyl]carbonyl}-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-piperidinone](/img/structure/B6106860.png)
![1-(3-furoyl)-4-{[5-(2-pyrrolidinyl)-2-thienyl]carbonyl}-1,4-diazepane trifluoroacetate](/img/structure/B6106862.png)


![1-(2,2-dimethylpropyl)-3-[(4-ethyl-1-piperazinyl)methyl]-3-hydroxy-2-piperidinone](/img/structure/B6106878.png)


